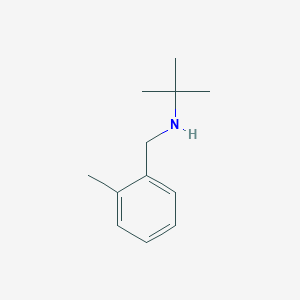

N-(tert-butyl)-N-(2-methylbenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-butyl)-N-(2-methylbenzyl)amine: is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a tert-butyl group and a 2-methylbenzyl group attached to the nitrogen atom, making it a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(tert-butyl)-N-(2-methylbenzyl)amine is through reductive amination. This involves the reaction of 2-methylbenzaldehyde with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

N-Alkylation: Another method involves the N-alkylation of tert-butylamine with 2-methylbenzyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(tert-butyl)-N-(2-methylbenzyl)amine can undergo oxidation reactions to form corresponding imines or amides.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Bases: Sodium hydride, potassium carbonate, or other strong bases for substitution reactions.

Major Products:

Oxidation Products: Imines, amides, or nitro compounds.

Reduction Products: Primary amines or other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: N-(tert-butyl)-N-(2-methylbenzyl)amine can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceuticals: The compound may be used in the development of new drugs or as a building block in medicinal chemistry.

Biological Studies: It can be used in studies involving amine interactions with biological molecules.

Industry:

Material Science: The compound can be used in the production of polymers or other advanced materials.

Agrochemicals: It may be used in the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action for N-(tert-butyl)-N-(2-methylbenzyl)amine would depend on its specific application. Generally, as an amine, it can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

N-(tert-butyl)-N-(benzyl)amine: Similar structure but without the methyl group on the benzyl ring.

N-(isopropyl)-N-(2-methylbenzyl)amine: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness: N-(tert-butyl)-N-(2-methylbenzyl)amine is unique due to the presence of both the tert-butyl and 2-methylbenzyl groups, which can influence its reactivity and interactions in chemical and biological systems. The steric and electronic effects of these groups can make it distinct from other similar compounds.

Biological Activity

N-(tert-butyl)-N-(2-methylbenzyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

This compound is an organic compound characterized by a tert-butyl group and a 2-methylbenzyl moiety attached to a nitrogen atom. The synthesis typically involves the alkylation of amines with appropriate alkyl halides or other electrophiles under controlled conditions.

General Synthesis Scheme:

- Starting Materials: tert-Butylamine and 2-methylbenzyl chloride.

- Reaction Conditions: Conducted in an organic solvent (e.g., dichloromethane) with a base (e.g., sodium hydride) to facilitate the nucleophilic substitution.

- Yield: Typically high yields are reported, often exceeding 80%.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antibacterial agent.

- Case Study: A study evaluated the compound's efficacy against a panel of bacterial strains, revealing an IC50 value of approximately 15 µM against S. aureus .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Research indicates that it may possess activity against protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness.

- Research Findings: In a screening assay, this compound demonstrated moderate inhibition of T. brucei growth, with an IC50 value around 25 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.

- Membrane Disruption: It is hypothesized that the hydrophobic nature of the tert-butyl group allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Increase in hydrophobicity | Enhanced membrane penetration |

| Substitution on benzene ring | Altered enzyme binding affinity |

| Variation in amine group | Changes in toxicity profile |

Toxicity Profile

While exploring the therapeutic potential, it is essential to assess the toxicity of this compound. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity against mammalian cell lines.

Properties

IUPAC Name |

2-methyl-N-[(2-methylphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-7-5-6-8-11(10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESZVXQYPGYFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405932 |

Source

|

| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112093-21-7 |

Source

|

| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.